1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide
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Overview
Description
1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide is a complex organic compound that features a combination of cyano, fluorophenyl, imidazole, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and a nitrile. This reaction is often catalyzed by acids or bases under controlled temperatures.
Introduction of the Cyano and Fluorophenyl Groups: The cyano and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions require specific conditions such as the presence of a strong base and an appropriate solvent like dimethylformamide (DMF).
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound to attach the methanesulfonamide group. This is typically achieved using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert nitrile groups to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It may exhibit antimicrobial, antifungal, or anticancer properties.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety.
Mechanism of Action
The mechanism of action of 1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the cyano and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(4-cyano-2-fluorophenyl)-N-[(2-pyridyl)methyl]methanesulfonamide: Similar structure but with a pyridine ring instead of an imidazole ring.
1-(4-cyano-2-fluorophenyl)-N-[(2-thiazolyl)methyl]methanesulfonamide: Contains a thiazole ring, offering different electronic properties.
Uniqueness
1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide is unique due to the presence of the imidazole ring, which provides distinct coordination chemistry and biological activity compared to other heterocycles like pyridine or thiazole.
This compound’s combination of functional groups and structural features makes it a versatile molecule for various applications in scientific research and industrial processes.
Properties
IUPAC Name |
1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-17-9-14(10-20)5-6-16(17)12-26(24,25)22-11-15-3-1-2-4-18(15)23-8-7-21-13-23/h1-9,13,22H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNJNIWYPZJSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)CC2=C(C=C(C=C2)C#N)F)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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